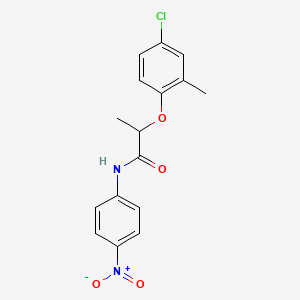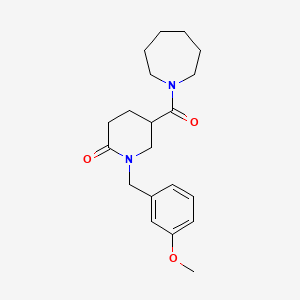
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.
Mecanismo De Acción
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine is a competitive inhibitor of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, which is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. The compound binds to the ATP-binding site of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine and prevents the phosphorylation of its substrates, leading to the activation of downstream signaling pathways such as the Wnt signaling pathway.
Biochemical and physiological effects:
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been shown to have various biochemical and physiological effects, including the activation of the Wnt signaling pathway, the promotion of cell proliferation and differentiation, and the inhibition of apoptosis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine in lab experiments is its potency and selectivity as a 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitor. It has also been shown to have good bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of using the compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine, including the development of more potent and selective 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibitors, the investigation of its role in other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer. The compound may also be used as a tool for the study of the Wnt signaling pathway and its regulation by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(2-phenylethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine has been used in various scientific research studies, including the study of 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine inhibition and its role in various diseases such as Alzheimer's disease, diabetes, and cancer. It has also been used in the study of the Wnt signaling pathway, which is regulated by 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine. The compound has been shown to inhibit 1-(5-chloro-2-methoxybenzoyl)-4-(2-phenylethyl)piperazine activity in vitro and in vivo, leading to the activation of the Wnt signaling pathway and the promotion of cell proliferation and differentiation.
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-25-19-8-7-17(21)15-18(19)20(24)23-13-11-22(12-14-23)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLYQYGPNXDDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]](/img/structure/B4889480.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)

